molecular formula C15H14O4S B14630540 4-Acetylphenyl phenylmethanesulfonate CAS No. 56620-19-0

4-Acetylphenyl phenylmethanesulfonate

Cat. No.: B14630540
CAS No.: 56620-19-0
M. Wt: 290.3 g/mol
InChI Key: BYOMMUXOPHLVJK-UHFFFAOYSA-N
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Description

4-Acetylphenyl phenylmethanesulfonate is a sulfonate ester characterized by a phenylmethanesulfonate group (–SO₂–O–C₆H₄–CH₃) attached to a 4-acetylphenyl moiety. The acetyl group at the para position confers electron-withdrawing effects, which may modulate the sulfonate’s reactivity and stability .

Properties

CAS No.

56620-19-0

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

(4-acetylphenyl) phenylmethanesulfonate

InChI

InChI=1S/C15H14O4S/c1-12(16)14-7-9-15(10-8-14)19-20(17,18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

BYOMMUXOPHLVJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl phenylmethanesulfonate typically involves the sulfonylation of 4-acetylphenol with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl phenylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-Acetylphenyl phenylmethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-acetylphenyl phenylmethanesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The acetyl group can undergo metabolic transformations, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonate Esters

Structural and Functional Group Variations

Key structural analogs include:

4-Acetylphenyl Triflate
  • Structure : Replaces phenylmethanesulfonate with trifluoromethanesulfonate (–SO₂–CF₃).
  • Properties :
    • Molecular Weight: 268.21 g/mol
    • Boiling Point: 75–76°C at 0.35 mmHg .
  • Reactivity : Triflates are superior leaving groups in cross-coupling reactions (e.g., Suzuki, Heck) due to the strong electron-withdrawing CF₃ group. This makes 4-acetylphenyl triflate more reactive in nucleophilic substitutions than phenylmethanesulfonate derivatives .
4-Formylphenyl Methanesulfonate
  • Structure : Substitutes acetyl with a formyl group (–CHO) and uses methanesulfonate (–SO₂–O–CH₃).
  • Properties :
    • Molecular Weight: 200.21 g/mol .
  • Reactivity : The formyl group enhances electrophilicity, making this compound more reactive in condensation or nucleophilic addition reactions compared to acetyl-substituted analogs .
Ethyl 4-(Tosyloxy)benzoate
  • Structure : Combines a tosyl (–SO₂–C₆H₄–CH₃) group with an ethoxycarbonyl (–COOEt) substituent.
  • Synthesis : Prepared via reaction of ethyl 4-hydroxybenzoate with tosyl imide, a method applicable to other sulfonate esters .
  • Applications : Likely used as a pharmaceutical intermediate, leveraging the tosyl group’s moderate leaving-group ability .

Physicochemical and Reactivity Comparisons

Compound Substituent Sulfonate Type Molecular Weight (g/mol) Key Reactivity Features
4-Acetylphenyl phenylmethanesulfonate Acetyl (–COCH₃) Phenylmethanesulfonate Not reported Moderate electron withdrawal; balanced stability/reactivity
4-Acetylphenyl Triflate Acetyl (–COCH₃) Triflate 268.21 High reactivity as leaving group
4-Formylphenyl Methanesulfonate Formyl (–CHO) Methanesulfonate 200.21 Enhanced electrophilicity for nucleophilic reactions
Ethyl 4-(Tosyloxy)benzoate Ethoxycarbonyl (–COOEt) Tosylate Not reported Moderate leaving-group ability; used in API synthesis

Thermal Stability : Triflates generally exhibit lower thermal stability due to their high reactivity, whereas phenylmethanesulfonates and tosylates are more thermally robust, making them suitable for high-temperature polymerization processes (e.g., copolymerization with methacrylates, as in ).

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